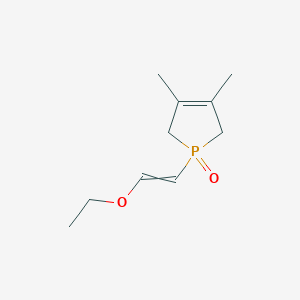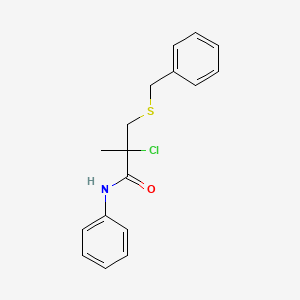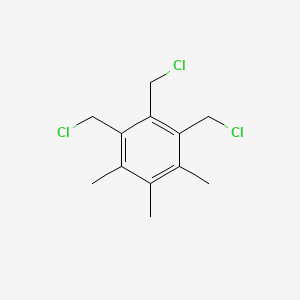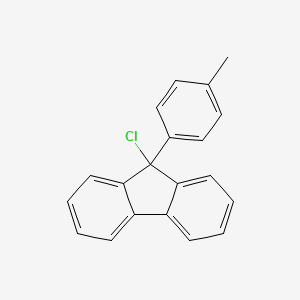
2-(Benzyloxy)-1-tert-butyl-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-tert-butyl-3-methylbenzene is an organic compound that belongs to the class of benzyl ethers. It is characterized by a benzene ring substituted with a benzyloxy group, a tert-butyl group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-tert-butyl-3-methylbenzene can be achieved through several methods. One common approach involves the alkylation of 2-benzyloxypyridine with methyl triflate in the presence of alcohols and magnesium oxide. The reaction mixture is typically cooled to 0°C, treated with methyl triflate, and then allowed to warm to room temperature before being heated at 90°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of appropriate solvents and catalysts, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-tert-butyl-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, introduce substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, and various acids and bases for substitution reactions. The conditions typically involve heating and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position can lead to the formation of benzoic acids .
Scientific Research Applications
2-(Benzyloxy)-1-tert-butyl-3-methylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-tert-butyl-3-methylbenzene involves its reactivity at the benzylic position. The benzylic hydrogens are activated toward free radical attack, leading to various oxidation and substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Benzyloxy)-1-tert-butyl-3-methylbenzene include:
2-Benzyloxyphenol: Used in the synthesis of hydroquinone derivatives and polypeptides.
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: Exhibits antifungal activity.
2-Benzyloxypyridine: Used in the preparation of benzyl ethers and esters.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and applications compared to other benzyl ethers.
Properties
CAS No. |
61248-66-6 |
|---|---|
Molecular Formula |
C18H22O |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1-tert-butyl-3-methyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C18H22O/c1-14-9-8-12-16(18(2,3)4)17(14)19-13-15-10-6-5-7-11-15/h5-12H,13H2,1-4H3 |
InChI Key |
OOMMCIYVGKIUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)





![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)

![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)



